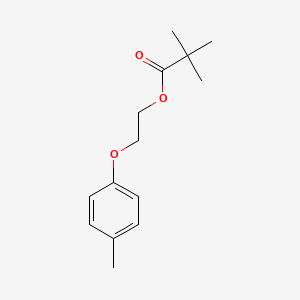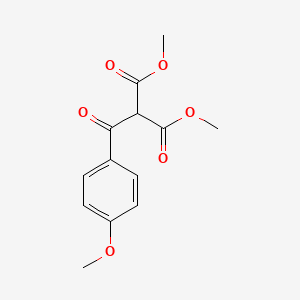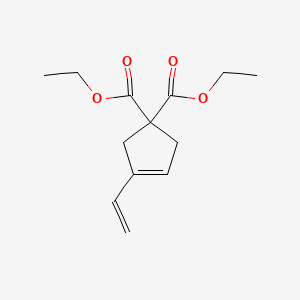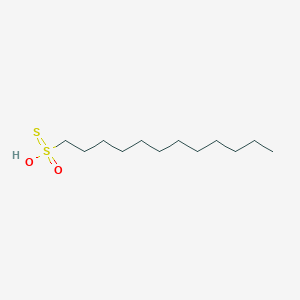
Helium;ytterbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Helium;ytterbium is a compound that combines the noble gas helium with the rare earth metal ytterbium Helium is known for its inertness and low boiling point, while ytterbium is a lanthanide with interesting chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of helium;ytterbium compounds typically involves high-pressure techniques due to the inert nature of helium. One method involves the use of high-pressure chambers to force helium atoms into the crystal lattice of ytterbium compounds. This process often requires pressures above 100 gigapascals (GPa) to achieve stable compounds.
Industrial Production Methods
Industrial production of this compound compounds is not yet widespread due to the challenges associated with high-pressure synthesis. advancements in high-pressure technology and materials science may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Helium;ytterbium compounds can undergo various types of chemical reactions, including:
Oxidation: Ytterbium can react with oxygen to form ytterbium oxides.
Reduction: Ytterbium compounds can be reduced using hydrogen or other reducing agents.
Substitution: Ytterbium can form halides by reacting with halogens.
Common Reagents and Conditions
Oxidation: Oxygen gas (O₂) at elevated temperatures.
Reduction: Hydrogen gas (H₂) or metallic ytterbium.
Substitution: Halogens such as fluorine (F₂), chlorine (Cl₂), bromine (Br₂), and iodine (I₂).
Major Products Formed
Oxidation: Ytterbium(III) oxide (Yb₂O₃).
Reduction: Ytterbium(II) oxide (YbO).
Substitution: Ytterbium halides such as ytterbium(III) fluoride (YbF₃), ytterbium(III) chloride (YbCl₃), and ytterbium(III) bromide (YbBr₃).
Aplicaciones Científicas De Investigación
Chemistry: Used as catalysts in organic synthesis and as reducing agents in coupling reactions.
Biology: Potential use in imaging and diagnostic techniques due to their unique luminescent properties.
Medicine: Ytterbium compounds are used in dental materials for their radiopacity and fluoride release.
Industry: Utilized in high-tech applications such as lasers and materials research.
Mecanismo De Acción
The mechanism by which helium;ytterbium compounds exert their effects is primarily based on the unique properties of ytterbium. Ytterbium can act as a reducing agent or catalyst in various chemical reactions. The presence of helium may influence the stability and reactivity of the compound, although the exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Helium;ytterbium compounds can be compared with other rare earth metal compounds and noble gas compounds:
Similar Compounds: Ytterbium(III) fluoride (YbF₃), ytterbium(III) chloride (YbCl₃), ytterbium(III) bromide (YbBr₃), and disodium helide (Na₂He).
Uniqueness: The combination of helium and ytterbium results in compounds with unique high-pressure stability and potential luminescent properties, distinguishing them from other rare earth metal compounds and noble gas compounds.
Conclusion
This compound compounds represent a fascinating area of research with potential applications in various scientific fields The unique combination of helium’s inertness and ytterbium’s chemical reactivity offers opportunities for new discoveries and technological advancements
Propiedades
Número CAS |
139763-32-9 |
|---|---|
Fórmula molecular |
HeYb |
Peso molecular |
177.05 g/mol |
Nombre IUPAC |
helium;ytterbium |
InChI |
InChI=1S/He.Yb |
Clave InChI |
IUXBAAUQDBXQNY-UHFFFAOYSA-N |
SMILES canónico |
[He].[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)



![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)



![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
